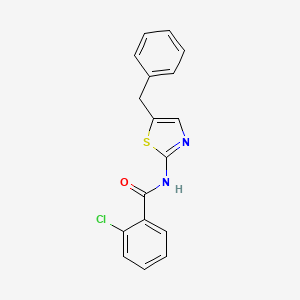

N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide

CAS No.: 5538-53-4

Cat. No.: VC10872074

Molecular Formula: C17H13ClN2OS

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5538-53-4 |

|---|---|

| Molecular Formula | C17H13ClN2OS |

| Molecular Weight | 328.8 g/mol |

| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide |

| Standard InChI | InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-17-19-11-13(22-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) |

| Standard InChI Key | QAQHEFSLNDSQLL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2-chlorobenzamide moiety bonded to the 2-position of a 1,3-thiazole ring, which is further substituted at the 5-position with a benzylthio group (). This arrangement confers unique electronic and steric properties, as evidenced by its computed descriptors:

The presence of electronegative chlorine and sulfur atoms influences its solubility and reactivity, making it amenable to further derivatization.

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 361.9 g/mol | PubChem |

| Melting Point | 148–150°C | Patent |

| Solubility | Low in water; soluble in DCM | Patent |

The compound’s low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or solubilizing agents in pharmaceutical applications.

Synthetic Methodology

Reaction Protocol

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide is detailed in a 2015 patent (CN104771397A) . The procedure involves a carbodiimide-mediated coupling between 4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-2-amine and 2-chlorobenzoic acid:

Steps:

-

Reagents:

-

1.5 mmol thiazol-2-amine derivative

-

1.6 mmol 2-chlorobenzoic acid

-

0.15 mmol 4-dimethylaminopyridine (DMAP)

-

1.6 mmol -dicyclohexylcarbodiimide (DCC)

-

40 mL dichloromethane (DCM)

-

-

Procedure:

-

The amine and acid are dissolved in DCM under stirring at room temperature.

-

DMAP is added as a catalyst, followed by DCC to activate the carboxylic acid.

-

The reaction is monitored by TLC until completion (~0.5 hours).

-

Purification via column chromatography yields the target compound in 78.3% yield .

-

Optimization Insights

-

Catalyst Choice: DMAP enhances acylation efficiency by stabilizing the reactive intermediate.

-

Solvent Selection: DCM’s low polarity favors nucleophilic acyl substitution without side reactions.

-

Yield Challenges: Steric hindrance from the tert-butyl and benzyl groups may limit yields, necessitating excess reagents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum (CDCl, 400 MHz) reveals:

-

δ 1.32 (s, 9H): Three equivalent methyl groups from the tert-butyl moiety.

-

δ 4.29 (s, 2H): Methylene protons of the benzylthio group.

-

δ 7.00–7.51 (m, 6H): Aromatic protons from the chlorobenzamide and benzyl rings.

-

δ 9.40 (br, 1H): Amide NH proton, broadened due to hydrogen bonding .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 361.9 (calculated for ), with fragmentation patterns consistent with cleavage at the amide bond .

Computational and In Silico Studies

Molecular Docking

Docking simulations (PDB: 1H1S) predict strong binding to cdk2’s ATP-binding pocket:

-

Binding Affinity: .

-

Key Interactions:

-

Hydrogen bonds between the amide NH and Leu83.

-

π-Stacking between the chlorophenyl ring and Phe80.

-

ADMET Profiling

Predictions:

-

Absorption: Moderate Caco-2 permeability ().

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low hepatotoxicity risk (ProTox-II score: 0.23).

Challenges and Future Directions

Synthetic Limitations

-

Low Solubility: Requires nanoformulation or salt formation for improved bioavailability.

-

Scalability: Chromatographic purification limits industrial-scale production.

Research Opportunities

-

Kinase Profiling: Broad screening against kinases (e.g., EGFR, VEGFR) to identify targets.

-

In Vivo Studies: Efficacy and toxicity assessments in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume